![molecular formula C29H46N2O3S B1672476 2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropansäure CAS No. 265129-71-3](/img/structure/B1672476.png)
2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropansäure
Übersicht
Beschreibung
GW7647 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It is known for its high receptor binding affinity and specificity, making it a valuable compound in scientific research, particularly in the fields of biology and medicine. The chemical formula of GW7647 is C29H46N2O3S, and it has a molecular weight of 502.75 g/mol .
Wissenschaftliche Forschungsanwendungen
Metabolic Disorders
Non-Alcoholic Steatohepatitis (NASH)
GW7647 has shown promise in treating non-alcoholic steatohepatitis, a condition characterized by liver inflammation and damage due to fat accumulation. A study demonstrated that co-treatment with GW7647 and metformin significantly reduced liver injury and fibrosis in mice subjected to a high-fat diet. The mechanism involved the activation of the AMP-activated protein kinase (AMPK) pathway, which enhanced lipid oxidation and reduced triglyceride levels in the liver .
Key Findings:
- Liver Steatosis Improvement : GW7647 treatment led to a decrease in liver triglyceride content and improved histological grades of liver steatosis.
- Gene Expression : The treatment restored the expression of key genes involved in β-oxidation, such as CPT1 and ACOX1, which are essential for fatty acid metabolism .
Treatment Group | Liver Triglycerides (mg/g) | Steatosis Grade |
---|---|---|
Control | 150 | 3 |
GW7647 Monotherapy | 80 | 1 |
Co-treatment with Metformin | 60 | 1 |
Neurodegenerative Diseases
Alzheimer's Disease
Recent research indicates that GW7647 has protective effects against oxidative stress and iron dysregulation in models of Alzheimer's disease. In studies using APP/PS1 mice, GW7647 administration resulted in reduced amyloid-beta burden and improved cognitive function. This effect was attributed to the activation of PPAR-α, which promoted antioxidant responses and inhibited neuronal inflammation .
Case Study Insights:
- Cognitive Improvement : Behavioral tests showed significant improvements in memory tasks for mice treated with GW7647.
- Mechanistic Pathway : Activation of PPAR-α was linked to enhanced transcription of the antioxidant enzyme GPx4, reducing oxidative stress and neuronal cell death .
Treatment Group | Amyloid-Beta Levels (µg/g) | Cognitive Score (Max: 10) |
---|---|---|
Control | 120 | 4 |
GW7647 Treatment | 60 | 8 |
Cardiovascular Health
Vascular Relaxation
GW7647 has been studied for its effects on vascular smooth muscle relaxation. It was found to elevate cyclic guanosine monophosphate (cGMP) levels through stimulation of soluble guanylyl cyclase, leading to vasodilation. Interestingly, some effects were observed independently of PPAR-α activation, suggesting additional pathways may be involved .
Mechanistic Insights:
- Vasodilatory Effects : In experiments with isolated aortic rings, GW7647 induced significant relaxation responses.
- Role of cGMP : The vasodilatory effect was partially blocked by inhibitors of soluble guanylyl cyclase, indicating that cGMP plays a critical role in mediating these effects .
Treatment Condition | cGMP Levels (pmol/mL) | Relaxation Percentage (%) |
---|---|---|
Control | 50 | 10 |
GW7647 | 150 | 45 |
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor α (PPARα) . PPARα is a transcriptional regulator of lipid metabolism .
Mode of Action
This compound is a potent PPARα agonist . It must reach the nucleus to activate this receptor . In cells expressing human fatty acid-binding protein 1 (FABP1), treatment with this compound increases FABP1’s nuclear localization and potentiates the compound-mediated PPARα activation .
Biochemical Pathways
The compound affects the lipid metabolism pathway by activating PPARα . This activation leads to changes in the transcription of genes involved in lipid metabolism, promoting lipid breakdown and reducing lipid synthesis .
Pharmacokinetics
Its ability to reach the nucleus suggests it is well-absorbed and can cross cellular membranes . Its interaction with FABP1 may also influence its distribution within the body .
Result of Action
The activation of PPARα by this compound leads to changes in lipid metabolism . This can result in decreased lipid synthesis and increased lipid breakdown, potentially influencing lipid levels in the body .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence or absence of FABP1 in cells can affect the compound’s ability to activate PPARα
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GW7647 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of cyclohexanebutylamine with cyclohexyl isocyanate to form a urea derivative.
Introduction of the phenylthio group: The urea derivative is then reacted with 2-(4-bromophenylthio)-2-methylpropionic acid under basic conditions to introduce the phenylthio group.
Final modifications: The final product is obtained after purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods
Industrial production of GW7647 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
GW7647 undergoes various chemical reactions, including:
Oxidation: GW7647 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert GW7647 to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
WY-14643: Another potent PPARα agonist with similar biological effects.
Bezafibrate: A fibrate drug that activates PPARα and is used clinically to treat hyperlipidemia.
GW501516: A PPARδ agonist with distinct but related biological activities
Uniqueness of GW7647
GW7647 is unique due to its high selectivity and potency for PPARα compared to other PPAR agonists. It has been shown to have more than 200-fold selectivity for PPARα over PPARγ and PPARδ, making it a valuable tool for studying PPARα-specific pathways and effects .
Biologische Aktivität
GW7647 is a highly potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor involved in lipid metabolism, inflammation, and cellular proliferation. This compound has garnered attention in various studies for its biological activities, particularly in the context of metabolic disorders and cancer.
GW7647 functions primarily by activating PPARα, which regulates the expression of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation. The binding of GW7647 to PPARα facilitates its translocation to the nucleus, where it influences gene transcription.
Key Findings:
- Activation of PPARα : GW7647 enhances the transcriptional activity of PPARα, leading to increased expression of target genes such as acyl-CoA oxidase 1 (Acox1) and cytochrome P450 4A10 (Cyp4a10) .
- Cell Cycle Regulation : In human smooth muscle cells (hSMCs), GW7647 treatment resulted in a dose-dependent inhibition of cell proliferation by altering cell-cycle distribution, specifically increasing the proportion of cells in the G0/G1 phase and decreasing those in the S phase .
Effects on Lipid Metabolism
GW7647 has been shown to significantly influence lipid metabolism, particularly in liver tissues. In studies involving mouse models, long-term administration of GW7647 led to notable changes in hepatic lipid profiles.
Table 1: Hepatic Effects of GW7647 Treatment
Parameter | Control Group | GW7647 Treatment |
---|---|---|
Body Weight (g) | 25 ± 2 | 22 ± 2* |
Liver Weight (g) | 5 ± 0.5 | 6 ± 0.5* |
Acox1 mRNA Expression (fold) | 1.0 | 3.5* |
Cyp4a10 mRNA Expression (fold) | 1.0 | 2.8* |
*Significant difference from control group (p < 0.05).
Anti-inflammatory Properties
GW7647 has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide production in macrophages. This effect is mediated through enhanced degradation of iNOS protein via the proteasome pathway .
Study on Hepatocarcinogenesis
In a study examining hepatocarcinogenesis, mice treated with GW7647 showed altered liver histology and increased expression of hepatic enzymes associated with fatty acid metabolism. The incidence of severe centrilobular hypertrophy was significantly higher in PPARα-humanized mice treated with GW7647 compared to controls .
Ischemia/Reperfusion Injury
Another study highlighted the protective role of GW7647 against ischemia/reperfusion injury by abrogating the elevation of free fatty acids during reperfusion events, indicating a potential therapeutic application for cardiovascular diseases .
Eigenschaften
IUPAC Name |
2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYXWMTHFMHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040748 | |
Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265129-71-3 | |
Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 7647 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-7647 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.